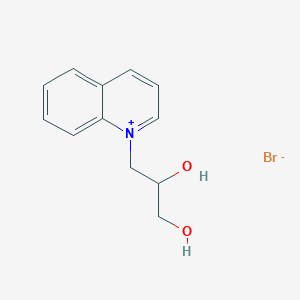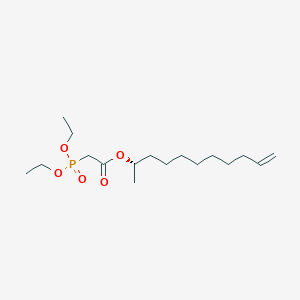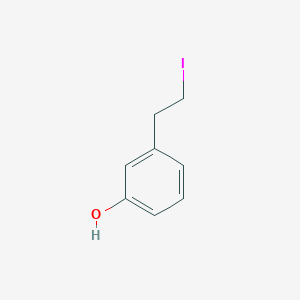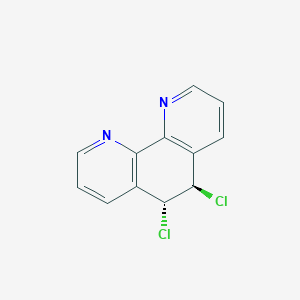
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide is a quaternary ammonium compound derived from quinoline. Quinoline is a versatile aromatic heterocyclic compound known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of quinoline contributes to its interaction with biological systems, making it a valuable scaffold for drug development .
Preparation Methods
The synthesis of 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide typically involves a quaternization reaction. This reaction can be described as a second-order nucleophilic substitution (S_N2) where both reagents are involved in the rate-determining step . The reaction conditions often include the use of polar aprotic solvents, elevated temperatures, and alkylating agents with a labile leaving group .
For industrial production, a one-pot, one-step synthetic procedure is commonly employed. This involves the reaction of quinoline with an aromatic α-bromo ketone, followed by hot recrystallization from an acetone/acetonitrile solution .
Chemical Reactions Analysis
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions . Major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinoline derivatives .
Scientific Research Applications
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide involves its interaction with biological targets, such as enzymes and receptors. The quinoline moiety can inhibit enzyme activity by binding to the active site, leading to the disruption of cellular processes . Additionally, the compound can modulate receptor activity, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide can be compared with other quinoline derivatives, such as:
1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide: This compound also features a quinoline moiety and is synthesized via a similar quaternization reaction.
2-Phenyl-3-benzoylquinoline: This compound is formed through quinoline cyclization and exhibits different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
189148-52-5 |
|---|---|
Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
3-quinolin-1-ium-1-ylpropane-1,2-diol;bromide |
InChI |
InChI=1S/C12H14NO2.BrH/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,14-15H,8-9H2;1H/q+1;/p-1 |
InChI Key |
CNMDDWZFLIDFKE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(CO)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)

![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)





![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)



![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
